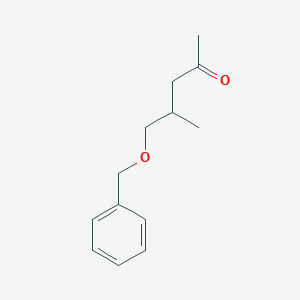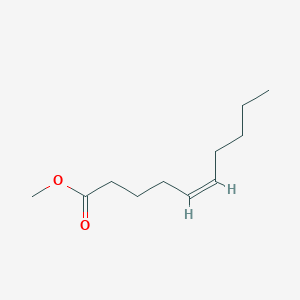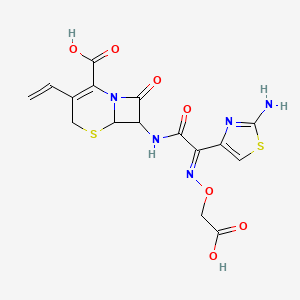![molecular formula C30H31NO3 B12291302 (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one](/img/no-structure.png)
(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one is a complex organic compound with a unique structure that includes a piperidine ring, methoxy groups, and an indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl Group: This step involves the alkylation of the piperidine ring with benzyl halides under basic conditions.
Formation of the Indenone Core: This is typically achieved through a Friedel-Crafts acylation reaction, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C30H31NO3 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one |
InChI |
InChI=1S/C30H31NO3/c1-33-28-18-25-17-26(16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23)30(32)27(25)19-29(28)34-21-24-10-6-3-7-11-24/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16+ |
InChI Key |
WFVLOAOZVBVDEA-WGOQTCKBSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C\C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)
![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)

![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)





![2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)
